molecular formula C13H12ClNO4 B11784062 Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate

Cat. No.: B11784062
M. Wt: 281.69 g/mol
InChI Key: YJTTXRIXZJIVIN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate is a complex organic compound that features a benzoate ester linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by esterification and chlorination reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.

Scientific Research Applications

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: Shares the benzoate ester structure but lacks the isoxazole ring.

    Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of the isoxazole ring.

Uniqueness

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in research and potential therapeutic applications.

Biological Activity

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a benzoate moiety with an isoxazole ring, suggests a variety of biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14ClN2O3
  • Molecular Weight : 300.73 g/mol
  • Structural Features : The compound features a chlorine atom and a hydroxymethyl group that enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, studies on related isoxazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound's ability to inhibit heat shock proteins suggests potential applications in cancer therapy. Heat shock proteins play a crucial role in protein folding and cellular stress responses, making them important targets in cancer treatment.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be attributed to their interaction with various signaling pathways involved in inflammatory responses.

The biological activity of this compound may be mediated through several mechanisms:

  • Inhibition of Protein Folding : By targeting heat shock proteins, the compound may disrupt the proper folding of proteins essential for cancer cell survival.
  • Interaction with Signaling Pathways : The compound's structural features may allow it to interact with key signaling pathways related to inflammation and immune response.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-amino benzoateContains an amino group instead of chlorineAntimicrobial
Methyl 5-chloro-2-methoxybenzoateSimilar benzoate structure but with methoxy groupAnti-inflammatory
Methyl 3-methylisoxazoleIsoxazole ring without benzoateAnticancer properties

This compound stands out due to its specific combination of functional groups, particularly the hydroxymethyl and chlorine substituents, which enhance its reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives, providing insights into their potential applications:

  • Antiproliferative Effects : Research has shown that certain isoxazole derivatives can induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II, an enzyme critical for DNA replication . This suggests that this compound may also exhibit similar effects.
  • Photochemotherapy Potential : Some compounds in this class have been explored for their use in PUVA photochemotherapy due to their ability to act upon UVA activation, indicating a potential therapeutic application in dermatological conditions .
  • Mechanistic Insights : A study highlighted the importance of substituents on the phenyl ring affecting antimicrobial activity, suggesting that modifications similar to those found in this compound could enhance its efficacy against microbial strains .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

methyl 5-chloro-2-[5-(hydroxymethyl)-3-methyl-1,2-oxazol-4-yl]benzoate

InChI

InChI=1S/C13H12ClNO4/c1-7-12(11(6-16)19-15-7)9-4-3-8(14)5-10(9)13(17)18-2/h3-5,16H,6H2,1-2H3

InChI Key

YJTTXRIXZJIVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=C(C=C(C=C2)Cl)C(=O)OC)CO

Origin of Product

United States

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